molecular formula C8H13ClN2O2S B1459175 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1423032-63-6

3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1459175
M. Wt: 236.72 g/mol
InChI Key: WEXDXTYRQWMMJU-UHFFFAOYSA-N
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Description

3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the following characteristics:



  • Chemical Formula : C₁₀H₁₄ClN₃O₂S

  • Molecular Weight : Approximately 289.75 g/mol

  • Structure : The compound consists of a pyrazole ring with ethyl and methyl substituents, along with a sulfonyl chloride group at the 4-position.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the sulfonyl chloride moiety. While I don’t have access to specific papers, the general synthetic route might include:



  • Pyrazole Formation : Starting from suitable precursors, the pyrazole ring is formed through cyclization reactions.

  • Sulfonylation : The sulfonyl chloride group is introduced at the 4-position of the pyrazole ring. This step typically involves reacting the pyrazole compound with a sulfonyl chloride reagent under appropriate conditions.



Molecular Structure Analysis

The molecular structure of 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is crucial for understanding its properties and reactivity. Refer to the computed 3D structure for visual representation.



Chemical Reactions Analysis

The compound’s reactivity depends on the sulfonyl chloride group. Potential reactions include:



  • Nucleophilic Substitution : The sulfonyl chloride can undergo substitution reactions with nucleophiles (e.g., amines, alcohols) to form new derivatives.

  • Acid-Base Reactions : The compound can react with bases to generate the corresponding sulfonamide.



Physical And Chemical Properties Analysis


  • Solubility : The compound’s solubility depends on the specific solvent, but it is likely to be sparingly soluble in water due to the sulfonyl chloride group.

  • Melting Point : The melting point provides insight into its crystalline behavior.

  • Stability : Consider stability under various conditions (e.g., temperature, light, moisture).


Safety And Hazards


  • Corrosive : Sulfonyl chlorides are corrosive and should be handled with care.

  • Toxicity : Assess toxicity based on exposure routes (inhalation, skin contact, ingestion).

  • Safety Measures : Proper protective equipment (gloves, goggles) and ventilation are essential.


Future Directions

Research on 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride could explore:



  • Applications : Investigate its potential as a building block for novel compounds.

  • Biological Activity : Explore any biological effects or pharmacological relevance.


properties

IUPAC Name

3,5-diethyl-1-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2S/c1-4-6-8(14(9,12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXDXTYRQWMMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)CC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220461
Record name 3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

1423032-63-6
Record name 3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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